molecular formula C6H9N3O B125019 1-(1,5-Dimethyltriazol-4-yl)ethanone CAS No. 151797-83-0

1-(1,5-Dimethyltriazol-4-yl)ethanone

Cat. No.: B125019
CAS No.: 151797-83-0
M. Wt: 139.16 g/mol
InChI Key: MCIHIVHKYDVHKQ-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyltriazol-4-yl)ethanone (CAS# 151797-83-0) is a triazole-based compound with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol . Its structure features a 1,2,3-triazole ring substituted with methyl groups at positions 1 and 5, and an acetyl group (ethanone) at position 2. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic derivatives such as thiadiazoles and bis-triazoles . Its relatively simple structure and electron-donating methyl groups influence its reactivity and physical properties, distinguishing it from more complex triazole derivatives.

Properties

CAS No.

151797-83-0

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-(1,5-dimethyltriazol-4-yl)ethanone

InChI

InChI=1S/C6H9N3O/c1-4-6(5(2)10)7-8-9(4)3/h1-3H3

InChI Key

MCIHIVHKYDVHKQ-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C)C(=O)C

Canonical SMILES

CC1=C(N=NN1C)C(=O)C

Synonyms

Ethanone, 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Triazole Ring

  • 1-(1-(3,5-Dichlorophenyl)-5-Methyltriazol-4-yl)ethanone (CAS 667865-24-9): This analog replaces the 1-methyl group with a 3,5-dichlorophenyl substituent. The chlorine atoms introduce electron-withdrawing effects, increasing the triazole ring’s electrophilicity compared to the methyl-substituted target compound.
  • 4-Acetyl-5-Methyl-1-Phenyl-1H-1,2,3-Triazole: Here, the 1-methyl group is replaced with a phenyl ring, significantly increasing steric bulk. The phenyl group reduces solubility in polar solvents but stabilizes the triazole ring through resonance effects. This compound is a key intermediate in synthesizing thiadiazole derivatives, as demonstrated in reactions with hydrazonoyl chlorides .
  • 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone: This derivative incorporates sulfonyl and fluorine substituents, creating a highly polarizable structure. The ethanone group is attached via a sulfur atom, unlike the direct linkage in the target compound. This modification increases molecular weight (MW > 400 g/mol) and alters reactivity in cycloaddition reactions .
Table 1: Substituent Effects on Key Properties
Compound Substituents (Triazole Positions) Molecular Weight (g/mol) Key Reactivity Features
1-(1,5-Dimethyltriazol-4-yl)ethanone 1-Me, 5-Me, 4-acetyl 139.16 High solubility, electron-donating
1-(3,5-Dichlorophenyl)-5-Me analog 1-(3,5-Cl₂Ph), 5-Me, 4-acetyl ~290 (estimated) Electrophilic, enhanced bioactivity
4-Acetyl-5-Me-1-Ph-Triazole 1-Ph, 5-Me, 4-acetyl 215.25 Steric hindrance, resonance stabilization
Sulfonyl-Fluorine Derivative 4-SO₂Ph, 3-S-(Ph-ethanone), 2,4-F₂Ph >400 Polarizable, sulfur-mediated reactivity

Key Differences :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s methyl groups favor electrophilic aromatic substitution, while chlorine or sulfonyl groups in analogs promote nucleophilic attacks .
  • Steric Effects : Bulky substituents (e.g., phenyl in ) hinder cyclization reactions, whereas the target’s compact structure facilitates rapid intermediate formation .

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